1-(4-((4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone
Description
This compound features a piperidine ring substituted with a 3-chloropyridin-4-yloxy group, linked via a sulfonyl bridge to a phenyl ethanone moiety. Such structural attributes are critical for its reactivity and biological interactions, particularly in medicinal chemistry contexts targeting enzyme inhibition or receptor binding .
Properties
IUPAC Name |
1-[4-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-13(22)14-2-4-16(5-3-14)26(23,24)21-10-7-15(8-11-21)25-18-6-9-20-12-17(18)19/h2-6,9,12,15H,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOFIVZFYIFBBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multi-step organic reactions:
Formation of 3-Chloropyridin-4-yl ether
Reacting 3-chloro-4-hydroxypyridine with piperidine under basic conditions to form 3-chloropyridin-4-yl piperidinyl ether.
Sulfonylation
Introducing a sulfonyl chloride group to the phenyl ring connected to the piperidinyl ether.
Acylation
Finally, the ethanone group is introduced via acylation reaction.
Industrial Production Methods
On an industrial scale, the synthesis may be optimized using continuous flow reactors and advanced catalysts to enhance yield and purity. Temperature-controlled environments and automated processes ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation, particularly affecting the ether or ethanone moieties.
Reduction: : The ethanone group can be reduced to an alcohol.
Substitution: : Both aromatic rings provide sites for nucleophilic aromatic substitution, especially given the electron-withdrawing effects of chlorine and sulfonyl groups.
Common Reagents and Conditions
Oxidation: : Uses reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: : Employs sodium borohydride or lithium aluminum hydride for reducing the ethanone group.
Substitution: : Utilizes nucleophiles like amines or thiols under basic conditions to substitute at the aromatic sites.
Major Products
The major products depend on the reaction type:
Oxidation: : Generates oxidized ethers or carboxylic acids.
Reduction: : Yields alcohols.
Substitution: : Forms substituted derivatives with different nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, this compound is utilized as a precursor for synthesizing more complex molecules, intermediates in multi-step organic syntheses, and probes for studying chemical reactivity.
Biology
Biologically, it serves as a molecular probe for investigating cellular processes, enzymatic reactions, and as a binding ligand in biochemical assays.
Medicine
Medically, the compound's structure suggests potential pharmacological properties, such as enzyme inhibition, receptor binding, and as a lead compound in drug development.
Industry
Industrially, it can be used in the synthesis of specialty chemicals, materials science, and in the production of agrochemicals.
Mechanism of Action
This compound exerts its effects primarily through interactions at the molecular level:
Molecular Targets: : It may bind to specific proteins, enzymes, or receptors, altering their function.
Pathways Involved: : The compound's sulfonyl and ethanone groups might influence cellular pathways by acting as electrophiles, participating in covalent bond formation with nucleophilic sites on biological molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone (CAS 1797682-14-4)
- Key Differences : Replaces the 3-chloropyridinyloxy group with a 4-fluorophenyl sulfonyl moiety.
- Impact : The fluorine atom’s electronegativity increases polarity but reduces steric bulk compared to chlorine. Dual sulfonyl groups may enhance solubility but could limit membrane permeability .
1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethanone (CAS sc-338944)
- Key Differences : Substitutes the chloropyridinyloxy-piperidine group with a methyl-piperidine.
- However, the absence of halogen atoms may diminish halogen-bonding interactions in biological systems .
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone (CAS 2034524-70-2)
- Key Differences : Replaces the sulfonylphenyl group with a pyrrole-thioether.
- Impact : The thioether’s lower electron-withdrawing capacity compared to sulfonyl groups may alter metabolic stability and redox properties .
Ethanonyl Derivatives with Trifluoromethyl Groups (e.g., 7f in )
- Key Differences : Incorporates trifluoromethyl (-CF₃) on the phenylsulfonyl group.
- Impact : -CF₃’s strong electron-withdrawing nature enhances metabolic stability and may increase crystallinity (evidenced by higher melting points, e.g., 165–167°C for 7f vs. 131–134°C for methoxy-substituted 7e) .
Table 1: Comparative Data for Selected Compounds
Biological Activity
1-(4-((4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including the chloropyridinyl moiety and piperidinyl group, suggest significant biological activity, particularly in the context of neuropharmacology and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C19H21ClN2O3, with a molecular weight of 360.84 g/mol. The compound's structure is characterized by:
- Chloropyridinyl Group : Enhances biological activity.
- Piperidinyl Group : Implicated in receptor binding.
- Sulfonamide Linkage : Potential for enzyme inhibition.
Research indicates that this compound exhibits significant biological activity through various mechanisms, including:
- Receptor Binding : The compound has shown promising results in binding to neurotransmitter receptors, which may lead to therapeutic benefits in treating neurodegenerative diseases.
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which could be beneficial in various pharmacological contexts.
In Vitro Studies
Several studies have evaluated the biological effects of this compound:
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | Demonstrated significant inhibition of specific enzymes related to neurotransmitter metabolism. |
| Receptor Affinity | High binding affinity observed for dopamine and serotonin receptors, indicating potential for psychiatric applications. |
| Cytotoxicity | Evaluated against various cancer cell lines, showing moderate cytotoxic effects, suggesting potential as an anticancer agent. |
Neuropharmacological Applications
In a study focusing on neurodegenerative diseases, this compound was tested for its effects on neuronal survival and function. Results indicated that the compound improved neuronal viability in vitro under oxidative stress conditions, highlighting its potential as a neuroprotective agent.
Anticancer Activity
Another study investigated the compound's anticancer properties against human breast cancer cell lines. The results demonstrated that it induced apoptosis and inhibited cell proliferation, suggesting its viability as a lead compound in cancer therapy.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with structurally similar compounds:
| Compound Name | Description | Biological Activity |
|---|---|---|
| Compound A | Similar piperidine derivative | Moderate receptor binding |
| Compound B | Sulfonamide variant | High enzyme inhibition |
| Compound C | Chlorinated analogue | Enhanced cytotoxicity |
Q & A
Q. Key Techniques :
- IR Spectroscopy : Look for sulfonyl S=O stretches (~1350–1300 cm⁻¹) and ketone C=O stretches (~1680 cm⁻¹) .
- LC-MS : Use ESI in negative ion mode; expect [M-H]⁻ peaks around m/z 450–460 (exact mass depends on substituents) .
- NMR : Confirm piperidine ring protons (δ 3.0–3.5 ppm, multiplet) and aromatic protons (δ 7.0–8.5 ppm) .
Methodological Note : Cross-validate with high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular formula .
Advanced: How can researchers resolve contradictions in biological activity data observed across different assays for this compound?
Contradictions may arise from assay-specific variables (e.g., cell line sensitivity, solvent interference). Recommended steps:
Replicate Studies : Conduct dose-response curves in triplicate across multiple cell lines (e.g., HEK293, HeLa) to assess consistency .
Control for Solvent Effects : Compare DMSO (common solvent) with alternatives like PEG-400 to rule out solvent-induced artifacts .
Validate Target Engagement : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to hypothesized targets .
Advanced: What strategies are recommended for improving the hydrolytic stability of the sulfonamide group in aqueous experimental conditions?
The sulfonamide group may hydrolyze under acidic/basic conditions. Mitigation approaches:
- pH Buffering : Maintain neutral pH (6.5–7.5) using phosphate or HEPES buffers .
- Structural Modification : Introduce electron-withdrawing groups (e.g., -CF₃) ortho to the sulfonamide to sterically hinder hydrolysis .
- Storage : Lyophilize the compound and store at -20°C under inert gas (argon) to prevent degradation .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Q. Critical Protocols :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., chloropyridine derivatives) .
- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste .
Note : Prioritize acute toxicity testing (e.g., LD50 in rodents) before scaling up experiments .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s bioactivity?
Q. SAR Design Framework :
Core Modifications : Vary the piperidine oxygen substituent (e.g., replace 3-chloropyridinyl with fluorophenyl) to assess impact on target affinity .
Sulfonamide Alternatives : Replace the sulfonyl group with carbamate or urea linkages to evaluate metabolic stability .
High-Throughput Screening : Use fragment-based libraries to identify synergistic substituents .
Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Basic: What are the best practices for assessing the compound’s purity, and how can impurities be identified?
Q. Best Practices :
- HPLC : Use a C18 column (ACN/water + 0.1% formic acid); aim for >95% purity with a retention time of 8–10 min .
- Impurity Profiling : Employ LC-MS/MS to detect sulfonic acid byproducts (common hydrolysis product) .
- Quantitative NMR : Use 1,3,5-trimethoxybenzene as an internal standard for absolute quantification .
Advanced: What experimental limitations could affect the generalizability of this compound’s pharmacological data, and how can they be addressed?
Q. Limitations :
- In Vitro/In Vivo Discrepancies : Poor pharmacokinetic properties (e.g., low oral bioavailability) may skew results .
- Matrix Effects : Organic degradation in prolonged assays (e.g., >9 hours) alters activity .
Solutions : - Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility .
- Real-Time Monitoring : Integrate inline analytics (e.g., UV-vis flow cells) to track stability during assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
